Cas no 79887-16-4 (1-Eth-1-ynyl-4-(pentyloxy)benzene)

1-Eth-1-ynyl-4-(pentyloxy)benzene is an organic compound featuring an ethynyl group and a pentyloxy substituent on a benzene ring. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in cross-coupling reactions and as a building block for advanced materials. The ethynyl group enables efficient participation in Sonogashira and click chemistry, while the pentyloxy chain enhances solubility in organic solvents, facilitating handling and purification. Its well-defined molecular architecture ensures consistent performance in applications such as liquid crystal synthesis, pharmaceutical intermediates, and functionalized polymers. The compound’s stability under standard conditions further supports its utility in research and industrial processes.
1-Eth-1-ynyl-4-(pentyloxy)benzene structure
79887-16-4 structure
Product Name:1-Eth-1-ynyl-4-(pentyloxy)benzene
CAS No:79887-16-4
MF:C13H16O
MW:188.265543937683
MDL:MFCD00173877
CID:60150
PubChem ID:2775119
Update Time:2025-10-28

1-Eth-1-ynyl-4-(pentyloxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Eth-1-ynyl-4-(pentyloxy)benzene
    • 4-n-Pentyloxyphenylacetylene
    • 1-ETHYL-4-(PENTYLOXY)-BENZENE
    • 4-Pentyloxyphenylacetylene
    • 4-pentylphenylacetylene
    • p-Ethynyl(pentyloxy)benzene
    • 1-ethynyl-4-pentyloxybenzene
    • 4-n-pentoxyphenylacetylene
    • 4-n-Pentylphenylacetylene
    • 4-n-pentyloxy-phenylacetylene
    • J-504583
    • 1-ethynyl-4-(pentyloxy)benzene;P-Ethynyl(pentyloxy)benzene
    • SCHEMBL949228
    • 4-pentoxyphenylacetylene
    • A852240
    • 79887-16-4
    • FT-0607720
    • (4-n-pentyloxyphenyl)acetylene
    • 1-Ethynyl-4-(pentyloxy)benzene, AldrichCPR
    • MKSWQHOPSDCVMS-UHFFFAOYSA-N
    • 1-ethynyl-4-pentoxybenzene
    • AKOS005146028
    • DTXSID10379395
    • AS-15643
    • 1-ethynyl-4-(pentyloxy)benzene
    • D95925
    • MFCD00173877
    • 1-Ethynyl-4-(pentyloxy)benzene (ACI)
    • (4-Pentoxyphenyl)acetylene
    • 1-Ethynyl-4-(n-pentyloxy)benzene
    • 4-(n-Pentyloxy)phenylacetylene
    • 4-(Pentyloxy)phenylacetylene
    • DB-027401
    • MDL: MFCD00173877
    • Inchi: 1S/C13H16O/c1-3-5-6-11-14-13-9-7-12(4-2)8-10-13/h2,7-10H,3,5-6,11H2,1H3
    • InChI Key: MKSWQHOPSDCVMS-UHFFFAOYSA-N
    • SMILES: C#CC1C=CC(OCCCCC)=CC=1

Computed Properties

  • Exact Mass: 188.12000
  • Monoisotopic Mass: 188.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 9.2A^2

Experimental Properties

  • Color/Form: Colorless to grayish yellow powder
  • Density: 0.9600
  • Melting Point: No data available
  • Boiling Point: 271.1 ℃ at 760 mmHg
  • Flash Point: >110℃(230℉)
  • Refractive Index: 1.527
  • PSA: 9.23000
  • LogP: 3.23690
  • Solubility: Insoluble in water

1-Eth-1-ynyl-4-(pentyloxy)benzene Security Information

1-Eth-1-ynyl-4-(pentyloxy)benzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-Eth-1-ynyl-4-(pentyloxy)benzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ,  Water ;  1 h, rt
Reference
A facile synthesis of a room-temperature chiral discotic nematic liquid crystal based on pentaalkynylbenzene core
Yu, Huanan ; et al, Liquid Crystals, 2021, 48(12), 1750-1757

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium ,  Hexane Solvents: Tetrahydrofuran ;  30 min, -78 °C; 1.5 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
A concise synthesis of isoxazole-based side chain of Micafungin
Rao, Pallavi; et al, Synthetic Communications, 2019, 49(17), 2180-2187

Production Method 3

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Reference
Highly ordered smectic structures of disc-rod luminescent liquid crystals: the role of the tolane group
Liu, Yurong; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2021, 9(10), 3555-3561

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Reference
Development of Novel Solid-State Light-Emitting Materials Based on Pentafluorinated Tolane Fluorophores
Yamada, Shigeyuki ; et al, ACS Omega, 2018, 3(8), 9105-9113

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine ,  Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium ;  4 h, 50 °C; 50 °C → rt
1.2 Solvents: Hexane ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ;  4 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Ordering of apolar and polar solutes in nematic solvents
Dingemans, T.; et al, Journal of Chemical Physics, 2003, 118(15), 7046-7061

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; overnight, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Reference
Highly ordered smectic structures of disc-rod luminescent liquid crystals: the role of the tolane group
Liu, Yurong; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2021, 9(10), 3555-3561

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  30 min, rt
1.2 3.5 h, rt
2.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ,  Water ;  1 h, rt
Reference
A facile synthesis of a room-temperature chiral discotic nematic liquid crystal based on pentaalkynylbenzene core
Yu, Huanan ; et al, Liquid Crystals, 2021, 48(12), 1750-1757

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  18 h, 100 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Reference
Development of Novel Solid-State Light-Emitting Materials Based on Pentafluorinated Tolane Fluorophores
Yamada, Shigeyuki ; et al, ACS Omega, 2018, 3(8), 9105-9113

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  12 h, 70 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
Reference
Cleavage of the Carbon-Carbon Triple Bonds of Arylacetylenes for the Synthesis of Arylnitriles without a Metal Catalyst
Lin, Yuanguang; et al, European Journal of Organic Chemistry, 2016, 2016(18), 3056-3059

Production Method 10

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 24 h, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
Reference
Aerobic Oxynitration of Alkynes with tBuONO and TEMPO
Dutta, Uttam; et al, Organic Letters, 2014, 16(24), 6302-6305

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  -5 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  -5 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  overnight, 0 - 5 °C
1.4 Solvents: Diethyl ether
1.5 Reagents: Sodium hydroxide ,  Sodium pyrosulfite Solvents: Water
2.1 Reagents: Triethylamine ,  Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium ;  4 h, 50 °C; 50 °C → rt
2.2 Solvents: Hexane ;  rt
2.3 Reagents: Sodium hydroxide Solvents: Methanol ;  4 h, rt
2.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Ordering of apolar and polar solutes in nematic solvents
Dingemans, T.; et al, Journal of Chemical Physics, 2003, 118(15), 7046-7061

Production Method 12

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  30 min, 0 °C; 10 min, 0 °C
1.2 Solvents: Dichloromethane ;  10 min, 0 °C; 2 h, 0 °C
1.3 Solvents: Water
2.1 Reagents: Butyllithium ,  Hexane Solvents: Tetrahydrofuran ;  30 min, -78 °C; 1.5 h, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Reference
A concise synthesis of isoxazole-based side chain of Micafungin
Rao, Pallavi; et al, Synthetic Communications, 2019, 49(17), 2180-2187

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  20 min, rt; rt → 60 °C; 24 h, 60 - 70 °C
2.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  30 min, 0 °C; 10 min, 0 °C
2.2 Solvents: Dichloromethane ;  10 min, 0 °C; 2 h, 0 °C
2.3 Solvents: Water
3.1 Reagents: Butyllithium ,  Hexane Solvents: Tetrahydrofuran ;  30 min, -78 °C; 1.5 h, -78 °C
3.2 Reagents: Ammonium chloride Solvents: Water
Reference
A concise synthesis of isoxazole-based side chain of Micafungin
Rao, Pallavi; et al, Synthetic Communications, 2019, 49(17), 2180-2187

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetone ;  24 h, reflux
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; overnight, 60 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Reference
Highly ordered smectic structures of disc-rod luminescent liquid crystals: the role of the tolane group
Liu, Yurong; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2021, 9(10), 3555-3561

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methyl ethyl ketone ;  16 h, 95 °C
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  30 min, rt
2.2 3.5 h, rt
3.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ,  Water ;  1 h, rt
Reference
A facile synthesis of a room-temperature chiral discotic nematic liquid crystal based on pentaalkynylbenzene core
Yu, Huanan ; et al, Liquid Crystals, 2021, 48(12), 1750-1757

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methyl ethyl ketone ;  85 °C
2.1 Reagents: Triethylamine Catalysts: Cupric acetate ,  Palladium chloride ;  30 min, rt; overnight, 80 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Reference
Synthesis of Some Novel Aromatic Alkynyl Silanes: Mesomorphic Characterization of Ethynyl-Substituted Rod-Shaped Molecules
Srinivasa, H. T.; et al, Molecular Crystals and Liquid Crystals, 2014, 588(1), 17-27

1-Eth-1-ynyl-4-(pentyloxy)benzene Raw materials

1-Eth-1-ynyl-4-(pentyloxy)benzene Preparation Products

1-Eth-1-ynyl-4-(pentyloxy)benzene Suppliers

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(CAS:79887-16-4)1-Eth-1-ynyl-4-(pentyloxy)benzene
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Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:39
Price ($):455.0
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Additional information on 1-Eth-1-ynyl-4-(pentyloxy)benzene

Chemical Profile of 1-Eth-1-ynyl-4-(pentyloxy)benzene (CAS No. 79887-16-4) and Its Emerging Applications in Modern Research

1-Eth-1-ynyl-4-(pentyloxy)benzene, identified by the chemical abstracts service number 79887-16-4, is a structurally unique aromatic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its ethynyl and pentyloxy substituents, presents a versatile platform for synthetic modifications and functional applications. The presence of a terminal alkyne group and an alkoxy side chain on a benzene core opens up numerous possibilities for further derivatization, making it a valuable intermediate in the development of complex chemical entities.

The synthesis of 1-Eth-1-ynyl-4-(pentyloxy)benzene typically involves multi-step organic transformations, including bromination of the benzene ring followed by Sonogashira coupling to introduce the ethynyl moiety. The subsequent introduction of the pentyloxy group via nucleophilic aromatic substitution or etherification reactions completes the molecular structure. This synthetic route highlights the compound's utility as a building block in medicinal chemistry, where such functionalized aromatics are often employed in drug discovery programs.

In recent years, 1-Eth-1-ynyl-4-(pentyloxy)benzene has been explored for its potential in various chemical applications. One notable area is its use as a precursor in the synthesis of advanced materials, particularly in the development of organic semiconductors and luminescent compounds. The conjugated system provided by the benzene ring, combined with the electron-withdrawing nature of the alkyne group, enhances its electronic properties, making it suitable for optoelectronic devices. Researchers have demonstrated its incorporation into polymer matrices to improve charge transport properties, which is crucial for applications in flexible electronics.

Moreover, the compound's structural features have attracted interest in pharmaceutical research. The ethynyl group serves as a versatile handle for further functionalization, allowing chemists to attach various pharmacophores through cross-coupling reactions such as Suzuki or Heck couplings. This flexibility has enabled the synthesis of novel bioactive molecules targeting diverse therapeutic areas. For instance, derivatives of 1-Eth-1-ynyl-4-(pentyloxy)benzene have been investigated for their potential antimicrobial and anti-inflammatory properties. Preliminary studies suggest that certain analogs exhibit promising activity against resistant bacterial strains, underscoring the compound's significance in antibiotic development.

The pentyloxy group also contributes to the compound's pharmacological profile by influencing solubility and metabolic stability. This characteristic is particularly important in drug design, where optimizing physicochemical properties can enhance bioavailability and therapeutic efficacy. Computational modeling studies have been conducted to predict how modifications at this position can modulate binding interactions with biological targets. Such insights are invaluable for rational drug design and can accelerate the discovery of next-generation therapeutics.

Recent advancements in synthetic methodologies have further expanded the utility of 1-Eth-1-ynyl-4-(pentyloxy)benzene. Transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling techniques, have enabled efficient construction of complex molecular architectures from this precursor. These methods allow for precise control over regiochemistry and stereochemistry, facilitating the preparation of enantiomerically pure compounds with high pharmaceutical relevance. The ability to generate enantiomerically enriched derivatives is critical for developing chiral drugs that exhibit improved selectivity and reduced side effects.

The compound's role in material science extends beyond electronics to include its application in photodynamic therapy (PDT). Researchers have explored its potential as a photosensitizer or photosensitizer precursor due to its ability to absorb light at specific wavelengths and generate reactive oxygen species upon irradiation. This property makes it a candidate for treating localized diseases such as cancerous tumors. Experimental trials have shown that certain derivatives exhibit photocytotoxic effects on cancer cell lines while maintaining low toxicity towards healthy tissues, highlighting their therapeutic promise.

Another emerging area is the use of 1-Eth-1-ynyl-4-(pentyloxy)benzene in supramolecular chemistry and self-assembling systems. The interplay between its aromatic core and functional groups allows for the formation of stable aggregates with unique properties. These supramolecular structures have potential applications in nanotechnology, including drug delivery systems and molecular sensors. By tuning the molecular architecture through appropriate derivatization, scientists can engineer assemblies with tailored functionalities suitable for specific applications.

The environmental impact of using 1-Eth-1-ynyl-4-(pentyloxy)benzene has also been studied to ensure sustainable practices in chemical synthesis. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Catalytic processes that employ recyclable catalysts or operate under mild conditions are being prioritized to align with green chemistry principles. Such approaches not only improve efficiency but also contribute to environmental conservation by reducing the ecological footprint of chemical manufacturing.

In conclusion,1-Eth-1-ynyl-4-(pentyloxy)benzene (CAS No. 79887-16-4) represents a multifaceted compound with broad applicability across multiple scientific disciplines. Its unique structural features make it an attractive scaffold for synthetic chemistry, pharmaceutical development, material science, and biomedical research. As our understanding of its properties continues to evolve through innovative research methodologies,this molecule is poised to play an increasingly significant role in advancing scientific knowledge and technological applications worldwide.

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Amadis Chemical Company Limited
(CAS:79887-16-4)1-Eth-1-ynyl-4-(pentyloxy)benzene
A852240
Purity:99%
Quantity:100g
Price ($):455.0
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